molecular formula C11H10N2O2 B1449611 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol CAS No. 76467-22-6

2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol

Cat. No.: B1449611
CAS No.: 76467-22-6
M. Wt: 202.21 g/mol
InChI Key: FGYLXWYKNBVUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol, also known as HMP, is a heterocyclic organic compound that belongs to the pyrimidine family. It is a white crystalline powder that is soluble in water and methanol. HMP has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives, such as 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol, hold significant importance in medicinal chemistry. They have been explored for their role in biological processes and potential therapeutic applications. For instance, a study by La Motta et al. (2007) investigated pyrido[1,2-a]pyrimidin-4-one derivatives, similar in structure to the compound , for their activity as aldose reductase inhibitors and found significant antioxidant properties in these compounds (La Motta et al., 2007).

Anti-inflammatory and Analgesic Properties

Research by Muralidharan et al. (2019) on pyrimidine heterocycles, closely related to this compound, revealed these compounds possess notable anti-inflammatory and analgesic activities. This study synthesized novel pyrimidine derivatives and screened them for these properties, highlighting the therapeutic potential of such compounds (Muralidharan, Raja, & Deepti, 2019).

Molecular Structure Analysis and Synthesis

Savant et al. (2015) conducted a study on the synthesis and molecular structure analysis of a nitro and 2-hydroxyphenyl functionalized pyrimidinone, which is structurally similar to this compound. This study provided insights into the crystallization and conformation of such compounds, which are crucial for understanding their chemical behavior and potential applications (Savant et al., 2015).

Antimicrobial Activity

N. Srinath et al. (2011) explored the antimicrobial activity of 2-amino-4-(3′-methyl-4′-hydroxyphenyl)-6-(substituted) pyrimidines, which share similarities with this compound. Their study indicated significant antimicrobial properties in these compounds, suggesting their potential use in developing new antimicrobial agents (Srinath, Prasad, Mukkanti, & Agarwal, 2011).

Properties

IUPAC Name

2-(2-hydroxyphenyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-6-10(15)13-11(12-7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYLXWYKNBVUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425527
Record name 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76467-22-6
Record name 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol
Reactant of Route 2
2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol
Reactant of Route 3
Reactant of Route 3
2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol
Reactant of Route 4
2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol
Reactant of Route 5
2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol
Reactant of Route 6
2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.